H-DL-Arg-DL-Arg-NH2.3HCl
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Overview
Description
H-DL-Arg-DL-Arg-NH2.3HCl, also known as H-DL-Arginine-DL-Arginine-Amide Trihydrochloride, is a synthetic peptide derivative. This compound is characterized by the presence of two arginine residues and an amide group, making it a valuable reagent in biochemical and pharmaceutical research. It is often used in studies related to enzyme activity and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-NH2.3HCl typically involves the coupling of DL-arginine residues followed by amidation. The process begins with the protection of the amino and carboxyl groups of DL-arginine to prevent unwanted side reactions. The protected DL-arginine is then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After coupling, the protecting groups are removed, and the resulting dipeptide is amidated using ammonia or an amine source under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Arg-NH2.3HCl undergoes various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxylamine or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Urea derivatives and other oxidized forms of arginine.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted arginine derivatives with modified guanidino groups.
Scientific Research Applications
H-DL-Arg-DL-Arg-NH2.3HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a nucleophilic agent in various chemical reactions.
Biology: Employed in studies of enzyme activity, particularly those involving arginine residues.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the production of peptide-based drugs and as a component in biochemical assays .
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Arg-NH2.3HCl involves its interaction with specific molecular targets, primarily enzymes and receptors that recognize arginine residues. The compound can act as a substrate or inhibitor for these enzymes, modulating their activity. The guanidino groups in arginine residues play a crucial role in binding to the active sites of enzymes, influencing their catalytic functions. Additionally, the amide group can participate in hydrogen bonding and other interactions that stabilize enzyme-substrate complexes .
Comparison with Similar Compounds
Similar Compounds
H-D-Arg-NH2.2HCl: A similar compound with a single arginine residue and an amide group.
H-Arg-Arg-NH2: Another dipeptide with two arginine residues but without the trihydrochloride form.
H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with different amino acid composition but similar amide functionality
Uniqueness
H-DL-Arg-DL-Arg-NH2.3HCl is unique due to its specific combination of two DL-arginine residues and an amide group, which imparts distinct biochemical properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications. The presence of both D- and L-arginine residues allows for the study of stereochemical effects on enzyme interactions and biological activity .
Properties
Molecular Formula |
C12H30Cl3N9O2 |
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Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-amino-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride |
InChI |
InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H |
InChI Key |
IZNXLXQASLNBBG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl |
Origin of Product |
United States |
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